molecular formula C8H13NO2 B061596 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 175428-79-2

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B061596
M. Wt: 155.19 g/mol
InChI Key: WBXOONOXOHMGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, also known as norbinaltorphimine (norBNI), is a selective kappa-opioid receptor antagonist. It has been widely used in scientific research as a tool to investigate the function and mechanisms of the kappa-opioid receptor.

Scientific Research Applications

NorBNI has been used extensively in scientific research as a selective kappa-opioid receptor antagonist. It has been used to investigate the function and mechanisms of the kappa-opioid receptor in various physiological processes, such as pain perception, stress response, drug addiction, and mood regulation. NorBNI has also been used to study the interaction between the kappa-opioid receptor and other neurotransmitter systems, such as the dopamine and serotonin systems.

Mechanism Of Action

NorBNI acts as a selective antagonist of the kappa-opioid receptor by binding to the receptor and blocking its activation by endogenous opioid peptides, such as dynorphins. The kappa-opioid receptor is widely distributed in the central nervous system and is involved in various physiological processes, such as pain perception, stress response, and mood regulation. By blocking the activation of the kappa-opioid receptor, norBNI can modulate these processes and provide insights into the function and mechanisms of the receptor.

Biochemical And Physiological Effects

NorBNI has been shown to have various biochemical and physiological effects in scientific research. It has been shown to modulate pain perception, stress response, drug addiction, and mood regulation. NorBNI has also been shown to interact with other neurotransmitter systems, such as the dopamine and serotonin systems, and to modulate their function. These effects provide insights into the function and mechanisms of the kappa-opioid receptor and its interaction with other neurotransmitter systems.

Advantages And Limitations For Lab Experiments

NorBNI has several advantages for lab experiments. It is a selective kappa-opioid receptor antagonist, which allows for specific investigation of the function and mechanisms of the receptor. It is also stable and easy to handle, which makes it suitable for various experimental conditions. However, norBNI also has some limitations. It has a relatively low affinity for the kappa-opioid receptor, which requires high concentrations to achieve complete receptor blockade. It also has a slow onset and long duration of action, which may affect experimental design and interpretation.

Future Directions

There are several future directions for the use of norBNI in scientific research. One direction is to investigate the interaction between the kappa-opioid receptor and other neurotransmitter systems in more detail, such as the glutamate and GABA systems. Another direction is to develop more potent and selective kappa-opioid receptor antagonists that can overcome the limitations of norBNI. Finally, the use of norBNI in preclinical and clinical studies may provide insights into the therapeutic potential of kappa-opioid receptor modulation in various diseases and disorders.

Synthesis Methods

The synthesis of norBNI involves several steps. The starting material is cyclohexanone, which is converted to a bicyclic intermediate through a Diels-Alder reaction with 1,3-butadiene. The intermediate is then converted to norBNI through a series of chemical reactions, including reduction, protection, and deprotection steps. The final product is obtained through purification by column chromatography.

properties

CAS RN

175428-79-2

Product Name

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-aminobicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4,9H2,(H,10,11)

InChI Key

WBXOONOXOHMGQW-UHFFFAOYSA-N

SMILES

C1CC2(CC1CC2N)C(=O)O

Canonical SMILES

C1CC2(CC1CC2N)C(=O)O

synonyms

Bicyclo[2.2.1]heptane-1-carboxylic acid, 2-amino- (9CI)

Origin of Product

United States

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